6,2'-Dihydroxyflavone
Overview
Description
6,2’-Dihydroxyflavone is a flavone, a type of chemical compound . It is also known as 6-hydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one . It is a partial inverse agonist at GABA A receptors with α-subunit selectivity .
Synthesis Analysis
While specific synthesis methods for 6,2’-Dihydroxyflavone were not found in the search results, a study on 6-Hydroxyflavone and its derivatives showed that methylation, acetylation, or sulfation of the 6-hydroxyl group can lead to potent anti-inflammatory activity .Molecular Structure Analysis
The molecular formula of 6,2’-Dihydroxyflavone is C15H10O4 . Its average mass is 254.238 Da and its monoisotopic mass is 254.057907 Da .Physical And Chemical Properties Analysis
6,2’-Dihydroxyflavone is a white powder . It is soluble in DMSO . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .Scientific Research Applications
1. Anti-Inflammatory Activity in Kidney Mesangial Cells
- Summary of Application : 6-Hydroxyflavone and its derivatives, including 6,2’-Dihydroxyflavone, have been found to exhibit potent anti-inflammatory activity in kidney mesangial cells . This research is significant because inflammation in these cells plays a critical role in glomerulonephritis, a type of kidney disease .
- Methods of Application : The researchers used lipopolysaccharide (LPS) as the inflammatory stimuli on rat mesangial cells. They then treated these cells with 6-Hydroxyflavone and its derivatives and measured the inhibition potential .
- Results : 6-Hydroxyflavone and 4’,6-dihydroxyflavone exhibited high activity with IC50 in the range of 2.0 μM, a much better inhibition potential in comparison to the well-studied polyhydroxylated flavones . Interestingly, the anti-inflammatory activity was not due to direct quenching of NO radicals .
2. Improved Wound Healing and Skin Regeneration
- Summary of Application : 3,2’-Dihydroxyflavone-treated Mesenchymal Stem Cell-Derived Extracellular Vesicles (MSC-EVs) have been found to improve wound healing and skin regeneration .
- Methods of Application : The researchers treated MSCs with flavonoids and found that this enhanced EV production twofold compared with naïve MSCs . These EVs were then applied to wounds to test their healing effects .
- Results : The EVs produced by MSCs treated with flavonoids displayed significant anti-inflammatory and wound-healing effects in vitro . The wound closure effect of the Fla-EVs showed significant improvement compared with that of the flavonoid-only treatment group and the Cont-EVs .
3. Treatment of Neurological Disorders
- Summary of Application : Flavonoids, including 6,2’-Dihydroxyflavone, have been used in combination with stem cells for the treatment of neurological disorders . These compounds can induce the differentiation of stem cells into neurons and stimulate stem cell proliferation, migration, and survival .
- Methods of Application : Different types of stem cells extracted from various tissues have been used in combination with natural stimuli like flavonoids to treat neurologic disorders in neuronal tissue engineering .
- Results : The simultaneous use of these compounds and stem cells can multiply the therapeutic effect .
4. Mesenchymal Stem Cell Proliferation
- Summary of Application : 7,8-Dihydroxyflavone, a derivative of 6,2’-Dihydroxyflavone, can bind to the TrkB receptor and activate downstream signaling elements that cause Erk 1/2 activation . This is associated with enhanced mesenchymal stem cell proliferation, survival, and differentiation .
- Methods of Application : The researchers treated mesenchymal stem cells with 7,8-Dihydroxyflavone and observed the effects on cell proliferation, survival, and differentiation .
- Results : The treatment resulted in increased Erk activity, which is associated with enhanced mesenchymal stem cell proliferation, survival, and differentiation .
5. pH Dependency of Structural and Photophysical Properties
- Summary of Application : 2’,3-Dihydroxyflavone, a natural flavonol and a derivative of 6,2’-Dihydroxyflavone, has been studied for its structural and spectral properties using UV-visible absorption and fluorescence spectroscopies . The study highlighted its atypical behavior and pH dependency .
- Methods of Application : The researchers performed a structural and spectral study of 2’,3-Dihydroxyflavone using UV-visible absorption and fluorescence spectroscopies, coupled with DFT and TD-DFT calculations .
- Results : The study showed that the main absorption band of the is red-shifted upon deprotonation . The neutral form can undergo an excited-state intramolecular proton transfer to emit dual fluorescence by the normal and tautomer forms .
6. Enhanced Proliferation Rate and Stemness of Human Induced Pluripotent Stem Cells
- Summary of Application : 3,2’-Dihydroxyflavone, a derivative of 6,2’-Dihydroxyflavone, has been found to significantly enhance the proliferation rate and stemness of human induced pluripotent stem cells (iPSCs) .
- Methods of Application : The researchers treated iPSCs with 3,2’-Dihydroxyflavone and observed the effects on cell proliferation and stemness .
- Results : The treatment resulted in a significant enhancement in the proliferation rate and stemness of iPSCs .
Safety And Hazards
While specific safety and hazard information for 6,2’-Dihydroxyflavone was not found in the search results, a safety data sheet for a similar compound, 3,6-Dihydroxyflavone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Flavonoids, including 6,2’-Dihydroxyflavone, have been highlighted for their potential in disease prevention due to their antioxidative, anti-inflammatory, and anti-carcinogenic activities . They have been revealed to benefit skeletal muscle, liver, pancreas, adipocytes, and neural cells . Therefore, the consumption of flavonoid-rich foods and supplements throughout life may have the potential to limit or even reverse the progression of cognitive decline related to aging and potentially delay the onset and progression of dementia .
properties
IUPAC Name |
6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXYGWBHFKQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350941 | |
Record name | 6,2'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,2'-Dihydroxyflavone | |
CAS RN |
92439-20-8 | |
Record name | 6,2'-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,2'-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.